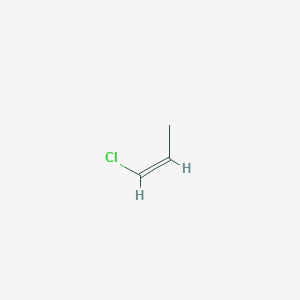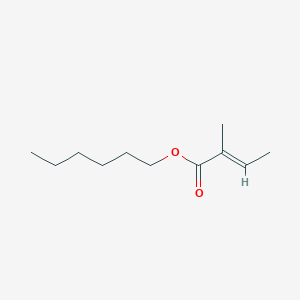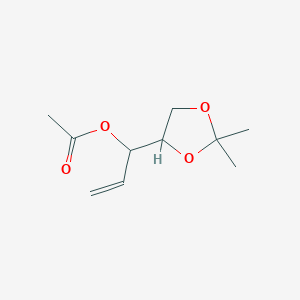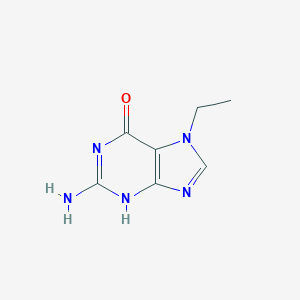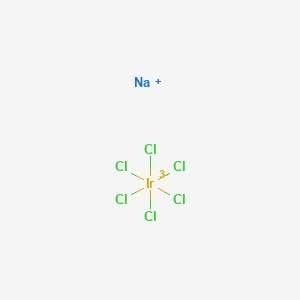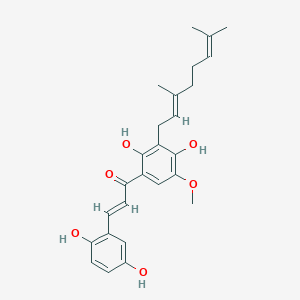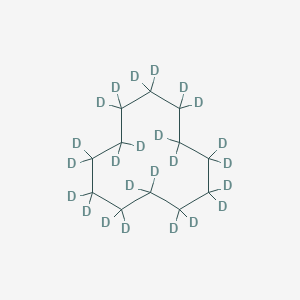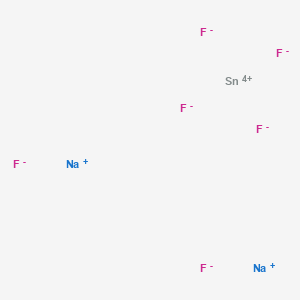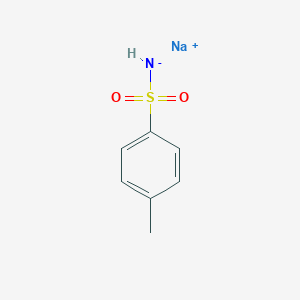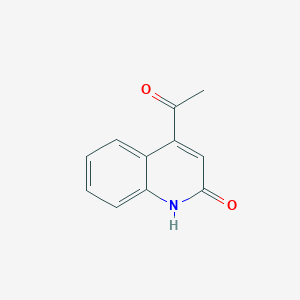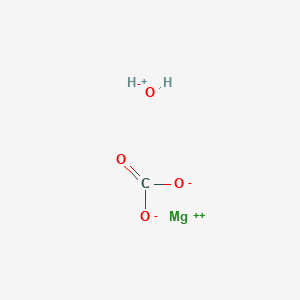
Magnesium hydroxycarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium hydroxycarbonate (MHC) is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MHC is a naturally occurring mineral that is found in various geological formations, including caves, karst systems, and groundwater. In recent years, MHC has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science.
作用机制
The mechanism of action of Magnesium hydroxycarbonate is not well understood, but it is believed to involve the formation of complexes with heavy metals and other pollutants, resulting in their removal from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate is believed to neutralize stomach acid, resulting in the relief of acid-related symptoms.
生化和生理效应
The biochemical and physiological effects of Magnesium hydroxycarbonate are not well understood, but it is believed to be relatively safe and non-toxic. However, further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate.
实验室实验的优点和局限性
The advantages of using Magnesium hydroxycarbonate in lab experiments include its low cost, availability, and ease of synthesis. However, the limitations of using Magnesium hydroxycarbonate in lab experiments include its low stability and potential variability in composition.
未来方向
There are many potential future directions for the study of Magnesium hydroxycarbonate, including:
1. Further studies on the mechanism of action of Magnesium hydroxycarbonate in environmental remediation and pharmaceuticals.
2. Development of new synthesis methods for Magnesium hydroxycarbonate with improved stability and purity.
3. Investigation of the potential health effects of Magnesium hydroxycarbonate in humans and animals.
4. Development of new applications for Magnesium hydroxycarbonate in material science, including its use as a flame retardant and as a filler in polymer composites.
5. Investigation of the potential use of Magnesium hydroxycarbonate in other fields, including agriculture and biotechnology.
Conclusion:
In conclusion, Magnesium hydroxycarbonate is a mineral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. Further studies are needed to fully understand the potential health effects of Magnesium hydroxycarbonate and to develop new applications for this promising compound.
合成方法
Magnesium hydroxycarbonate can be synthesized through various methods, including chemical precipitation, hydrothermal synthesis, and biomineralization. Chemical precipitation involves mixing magnesium and carbonate ions in a solution under controlled conditions, resulting in the formation of Magnesium hydroxycarbonate. Hydrothermal synthesis involves heating the reactants under high pressure, resulting in the formation of Magnesium hydroxycarbonate. Biomineralization involves the use of microorganisms to synthesize Magnesium hydroxycarbonate, which has gained significant attention due to its potential use in environmental remediation.
科学研究应用
Magnesium hydroxycarbonate has been studied extensively for its potential use in various fields, including environmental remediation, pharmaceuticals, and material science. In environmental remediation, Magnesium hydroxycarbonate has been shown to be effective in removing heavy metals and other pollutants from contaminated water sources. In pharmaceuticals, Magnesium hydroxycarbonate has been studied for its potential use as an antacid and as a drug delivery system. In material science, Magnesium hydroxycarbonate has been studied for its potential use as a flame retardant and as a filler in polymer composites.
属性
CAS 编号 |
16509-24-3 |
|---|---|
产品名称 |
Magnesium hydroxycarbonate |
分子式 |
CH2MgO4 |
分子量 |
102.33 g/mol |
IUPAC 名称 |
magnesium;hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChI 键 |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
规范 SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Mg+2] |
其他 CAS 编号 |
23389-33-5 |
同义词 |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



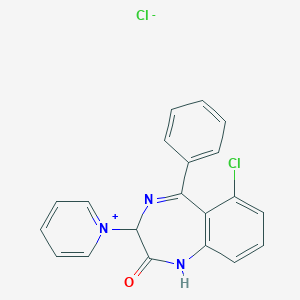
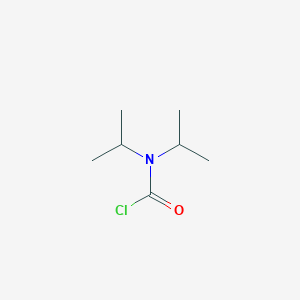
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
